molecular formula C22H24N4O3S4 B2369433 4-(dipropylsulfamoyl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide CAS No. 361173-14-0

4-(dipropylsulfamoyl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide

Cat. No.: B2369433
CAS No.: 361173-14-0
M. Wt: 520.7
InChI Key: RRAOVLPYDKMVQR-UHFFFAOYSA-N
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Description

4-(dipropylsulfamoyl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a benzamide core substituted with a dipropylsulfamoyl group and a thiazolo[4,5-g][1,3]benzothiazole moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dipropylsulfamoyl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide typically involves multiple steps, starting from readily available starting materials

    Formation of Thiazolo[4,5-g][1,3]benzothiazole Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of a strong acid or base as a catalyst.

    Introduction of Dipropylsulfamoyl Group: This step typically involves the reaction of the thiazolo[4,5-g][1,3]benzothiazole intermediate with a dipropylsulfamoyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide.

    Formation of Benzamide Moiety: The final step involves the coupling of the sulfonamide intermediate with a benzoyl chloride derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(dipropylsulfamoyl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur-containing groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or thiols.

Scientific Research Applications

4-(dipropylsulfamoyl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of 4-(dipropylsulfamoyl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[5,4-d]thiazole Derivatives: These compounds share a similar core structure and are used in similar applications, such as organic electronics and photovoltaics.

    Benzothiazole Derivatives: These compounds have a benzothiazole core and are investigated for their biological activities and material properties.

Uniqueness

4-(dipropylsulfamoyl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide is unique due to the presence of the dipropylsulfamoyl group and the specific substitution pattern on the benzamide core. This unique structure imparts specific chemical and physical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

4-(dipropylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S4/c1-4-12-26(13-5-2)33(28,29)15-8-6-14(7-9-15)20(27)25-21-23-16-10-11-17-19(18(16)31-21)32-22(24-17)30-3/h6-11H,4-5,12-13H2,1-3H3,(H,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAOVLPYDKMVQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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